molecular formula C13H17N3O B1483507 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098022-67-2

3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483507
CAS No.: 2098022-67-2
M. Wt: 231.29 g/mol
InChI Key: DBZUXAAZLMXACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a furan-2-yl group. The furan group introduces oxygen-based polarity, while the piperidine-pyrazole core provides a scaffold for hydrogen bonding and steric interactions.

Properties

IUPAC Name

3-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUXAAZLMXACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound features a piperidine ring, which is a common scaffold in many pharmaceuticals, combined with a furan and pyrazole moiety that contribute to its biological properties.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to 3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine have shown significant inhibition of tumor growth and antiangiogenic effects in preclinical models. A study demonstrated that thioxothiazolidin derivatives with piperidine and furan exhibited notable anticancer activity, indicating a promising avenue for further exploration in cancer therapy .

Table 1: Summary of Anticancer Studies

CompoundCancer TypeMechanism of ActionReference
Thioxothiazolidin DerivativesMouse ModelsInhibition of tumor growth and angiogenesisChandrappa et al., 2010
Pyrazole DerivativesVarious Cell LinesInduction of apoptosis via caspase activationNature, 2023

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Research indicates that compounds similar to 3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibit significant antibacterial and antifungal activities. In vitro tests have reported minimum inhibitory concentrations (MIC) in the low microgram range against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMIC (µg/mL)Reference
Pyrazole Derivative AS. aureus0.22 - 0.25ACS Omega, 2021
Pyrazole Derivative BE. coli0.0039 - 0.025MDPI, 2024

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies have shown that compounds with the pyrazole structure can trigger apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
  • Inhibition of Angiogenesis : The presence of specific moieties in these compounds may inhibit angiogenesis, thereby reducing tumor growth .
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways within microbial cells .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin, suggesting a potential for developing new cancer therapies based on this scaffold .

Scientific Research Applications

Biological Applications

Research indicates that 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibits significant biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Antimicrobial Properties

The furan and pyrazole moieties are known for their antimicrobial activities. Preliminary studies suggest that 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine may exhibit antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can modulate inflammatory pathways. The incorporation of the piperidine structure may enhance these effects, providing a basis for exploring its use in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound's unique structure allows it to be explored in material science:

  • Polymer Chemistry : Its reactivity can be harnessed to develop new polymeric materials with enhanced properties.
  • Sensor Development : The electronic properties of furan and pyrazole derivatives can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.

Case Studies

Several case studies highlight the potential applications of similar compounds:

StudyFindings
Study on Pyrazole Derivatives Demonstrated significant inhibition of cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity Assessment Showed efficacy against various bacterial strains, supporting further exploration for antibiotic development.
Anti-inflammatory Research Confirmed modulation of inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Compounds for Comparison :

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine ()

  • Structure : Piperidine linked to pyrazole with a trifluoromethyl (-CF₃) substituent.
  • Properties : Higher molar mass (219.21 g/mol), predicted density 1.41 g/cm³, pKa ~9.76.
  • Comparison : The -CF₃ group is electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the furan-2-yl group.

1-Ethyl-4-(1H-pyrazol-4-yl)piperidine () Structure: Ethyl-substituted piperidine with a pyrazole ring. Properties: Used in kinase inhibitor synthesis; the ethyl group increases lipophilicity.

4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives ()

  • Structure : Piperidine-pyrazole core with a sulfonylphenyl group.
  • Properties : Enhanced binding affinity to kinase targets due to sulfone’s hydrogen-bonding capacity.
  • Comparison : Bulkier substituents may hinder blood-brain barrier penetration compared to the compact furan group.

3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine () Structure: Piperidine with benzodioxole and fluorophenyl groups. Properties: Higher molar mass (C22H24F3N4O2S, 465.16 g/mol) and melting point (~150°C). Comparison: The fluorophenyl group introduces strong hydrophobic interactions, differing from the furan’s mixed polar/nonpolar profile.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Notable Properties
3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine C₁₂H₁₅N₃O 217.27 Furan-2-yl ~8.5–9.5 Moderate solubility, polar surface area ~45 Ų
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine C₉H₁₂F₃N₃ 219.21 -CF₃ 9.78 High metabolic stability, lipophilic
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine C₁₀H₁₇N₃ 179.27 Ethyl ~10.2 Enhanced membrane permeability
Sulfonylphenyl-piperidine derivative C₂₃H₂₈N₄O₃S 440.56 Methylsulfonylphenyl N/A High kinase binding affinity

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The primary and most widely used approach to synthesize substituted pyrazoles, including those bearing furan substituents, is the cyclocondensation reaction between hydrazine or substituted hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This method efficiently forms the pyrazole ring system with diverse substitution patterns.

  • Hydrazine reacts with 1,3-diketones or β-ketoesters to form pyrazoles in good to excellent yields.
  • The presence of furan-2-yl substituents can be introduced via the corresponding furan-2-yl-substituted carbonyl precursors or by condensation with furfural derivatives.
  • For example, condensation of hydrazine with 4-(furan-2-yl) substituted chalcones or furfural derivatives under reflux or microwave irradiation conditions can yield the pyrazole core with the furan substituent at the 4-position.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of furan-substituted pyrazoles, offering advantages such as reduced reaction times and improved yields.

  • A typical procedure involves mixing equimolar amounts of the hydrazine derivative and the furan-containing aldehyde or ketone in the presence of a base (e.g., piperidine) and irradiating the mixture under microwave conditions (e.g., 300–600 W).
  • This method has been demonstrated to produce the target pyrazole compounds with yields ranging from moderate to high, often with cleaner reaction profiles and shorter reaction times compared to classical reflux methods.

Specific Preparation of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

The synthesis of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine specifically involves:

Formation of the Pyrazole Core

  • Starting from 4-(furan-2-yl)-1H-pyrazole derivatives, which can be synthesized by cyclocondensation of hydrazine hydrate with 4-(furan-2-yl) substituted α,β-unsaturated ketones or chalcones.
  • Hydrazine hydrate condenses with the furan-substituted chalcone under reflux or microwave irradiation in the presence of a catalytic amount of piperidine or other bases.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Cyclocondensation Hydrazine hydrate + 4-(furan-2-yl)chalcone, reflux in ethanol, catalytic piperidine, 2–3 h 70–85 Classical thermal method
Microwave-assisted cyclocondensation Same reagents, microwave irradiation at 300–600 W for 5–15 min 80–90 Faster reaction, cleaner product profile
Piperidine introduction Pyrazole aldehyde + piperidine, reductive amination (NaBH3CN or similar) in methanol, room temperature to reflux 75–88 Efficient N-alkylation or reductive amination

Research Findings and Optimization

  • Studies have shown that microwave-assisted methods significantly reduce reaction time while maintaining or improving yields for the pyrazole ring formation with furan substituents.
  • The choice of solvent, base, and reaction temperature critically affects regioselectivity and yield in pyrazole synthesis.
  • Using aprotic polar solvents such as dimethylformamide under acidic conditions can improve regioselectivity and yield in pyrazole formation from hydrazine and diketones.
  • The piperidine substitution step is generally high yielding and can be optimized by controlling stoichiometry and reaction time to minimize side reactions.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield (%) Advantages
Pyrazole ring formation Cyclocondensation Hydrazine hydrate + furan-substituted chalcone Reflux ethanol + piperidine catalyst 70–85 Simple, well-established
Pyrazole ring formation Microwave-assisted cyclocondensation Same as above Microwave irradiation 300–600 W, 5–15 min 80–90 Rapid, high yield
Piperidine substitution Reductive amination or alkylation Pyrazole aldehyde + piperidine + reducing agent Room temp to reflux methanol 75–88 Efficient, mild conditions

Q & A

Q. What are the key considerations for synthesizing 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how can reaction yields be optimized?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis of intermediates. highlights the use of NaOH in dichloromethane for similar piperidine derivatives .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. emphasizes combining filtrates from repeated reactions to improve yield .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reactants (e.g., furan-2-carbaldehyde to pyrazole precursors). suggests using acetonitrile as a solvent for nucleophilic substitutions in analogous heterocyclic systems .

Q. How can the structural integrity of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and piperidine protons (δ 1.5–3.0 ppm). provides NMR benchmarks for pyrazole-piperidine hybrids .
    • IR Spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS. reports exact mass calculations (e.g., 367.2008 g/mol for a related spiro-piperidine compound) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data among structural analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at the furan or pyrazole rings) and compare bioactivity. demonstrates enhanced antimicrobial activity in 4-fluoro/chloro-substituted pyrazoles .
  • Crystallographic Validation : Resolve discrepancies using X-ray diffraction to correlate 3D structures (e.g., dihedral angles, hydrogen bonding) with activity. identifies intramolecular C–H···N bonds stabilizing bioactive conformers .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing bioactivity. references pharmacopeial assays for validating compound purity and activity .

Q. How can molecular docking and dynamics simulations guide the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures (e.g., from PDB) and remove water/co-crystallized ligands. uses pyridine-containing analogs for receptor modeling .
    • Ligand Parameterization : Assign charges using AM1-BCC for the furan-pyrazole-piperidine core. highlights imidazo[1,2-b]pyridazin-6-yl derivatives as kinase inhibitors .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P) to assess binding stability. ’s hydrogen-bonding motifs (e.g., S(6) ring motifs) can inform force field adjustments .

Q. What crystallographic techniques are critical for analyzing intermolecular interactions in this compound?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. reports asymmetric unit details (e.g., dihedral angles between aromatic rings) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., C–H···F, C–H···O) using software like SHELXL. quantifies hydrogen-bond distances (e.g., 2.20–2.50 Å) and R21(7) ring motifs .
  • Packing Diagrams : Generate 2D/3D visualizations (e.g., Mercury Software) to map crystal lattice interactions. illustrates ac-plane sheet formation via C–H···O bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.